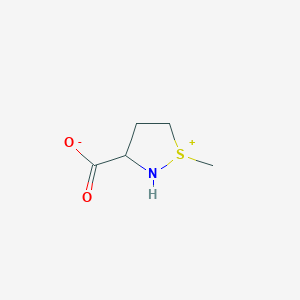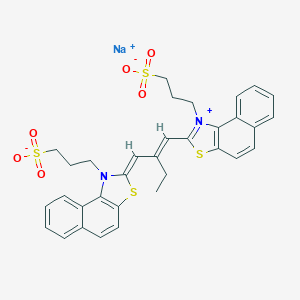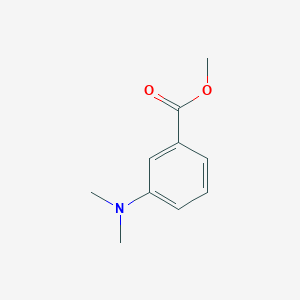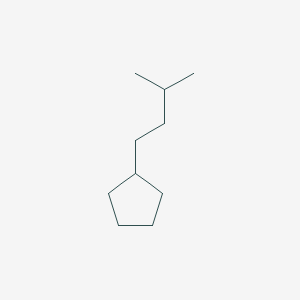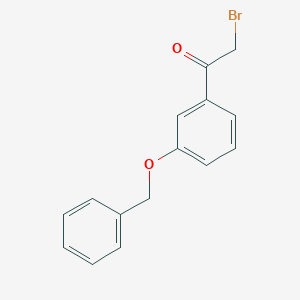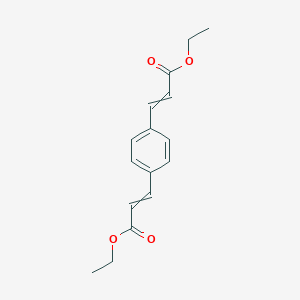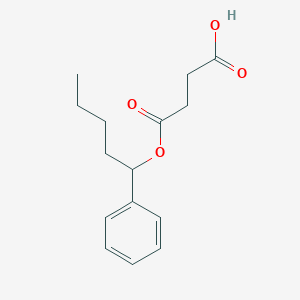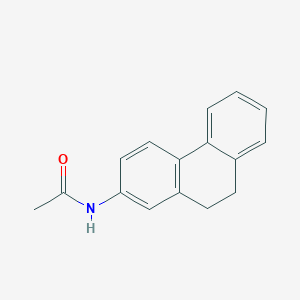
Acetamide, N-(9,10-dihydro-2-phenanthryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, N-(9,10-dihydro-2-phenanthryl)- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Acetamide, N-(9,10-dihydro-2-phenanthryl)- reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. Moreover, it has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its high selectivity for COX enzymes. It has been found to selectively inhibit COX-2 enzymes, which are involved in the inflammatory response, without affecting COX-1 enzymes, which are involved in the maintenance of gastric mucosa. Moreover, it has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Acetamide, N-(9,10-dihydro-2-phenanthryl)-. One of the potential directions is the development of novel derivatives with improved solubility and efficacy. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, the development of new analytical methods for the detection and quantification of Acetamide, N-(9,10-dihydro-2-phenanthryl)- in biological samples can provide valuable insights into its pharmacokinetics and pharmacodynamics.
Conclusion:
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has shown promising potential for various applications in the scientific research field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications in various fields and contribute to the development of novel therapeutic agents.
Méthodes De Synthèse
Acetamide, N-(9,10-dihydro-2-phenanthryl)- can be synthesized through various methods. One of the most common methods involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetyl chloride in the presence of a base. Both of these methods result in the formation of Acetamide, N-(9,10-dihydro-2-phenanthryl)-.
Applications De Recherche Scientifique
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been investigated for its potential applications in drug discovery and development.
Propriétés
Numéro CAS |
18264-88-5 |
|---|---|
Nom du produit |
Acetamide, N-(9,10-dihydro-2-phenanthryl)- |
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Clé InChI |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Autres numéros CAS |
18264-88-5 |
Solubilité |
3.9 [ug/mL] |
Synonymes |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
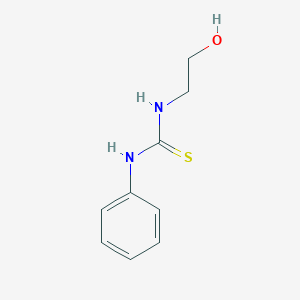

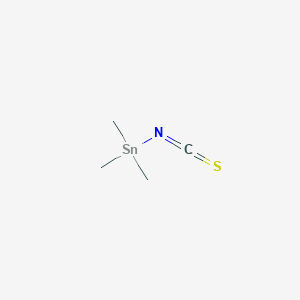
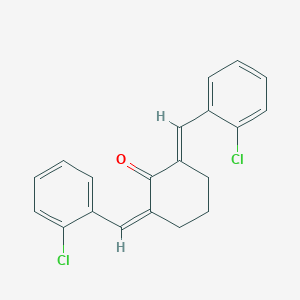
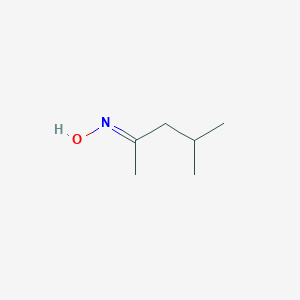
acetic acid](/img/structure/B90747.png)
